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Cat. No.: B1668184 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the synthesis pathway for C562-1101, a

potent and selective KCNQ2/3 (Kv7.2/7.3) potassium channel opener, also known as

Encukalner and XEN1101. The synthesis is a multi-step process involving the preparation of

two key intermediates: 4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylaniline and 3,3-

dimethylbutanoyl chloride. These intermediates are subsequently coupled to yield the final

product. This document outlines the detailed experimental protocols for each synthetic step,

presents quantitative data in structured tables, and includes visualizations of the synthesis

pathway and experimental workflows to facilitate a comprehensive understanding for

researchers in drug discovery and development.

Introduction
C562-1101, with the systematic IUPAC name N-[4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-

yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide, is a novel small molecule currently under

investigation for the treatment of epilepsy and other neurological disorders. Its mechanism of

action involves the positive allosteric modulation of Kv7.2/7.3 voltage-gated potassium

channels, which play a critical role in regulating neuronal excitability. An efficient and scalable

synthesis is crucial for its development and clinical evaluation. This guide details a plausible

and documented synthetic route based on patent literature.
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Retrosynthetic Analysis
A retrosynthetic analysis of C562-1101 reveals a logical disconnection at the amide bond,

suggesting a convergent synthesis strategy. The primary synthons are a substituted aniline

derivative and a bulky acyl chloride.
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Figure 1: Retrosynthetic analysis of C562-1101.

Synthesis Pathway
The overall synthesis of C562-1101 can be depicted in a three-stage workflow:

Synthesis of Intermediate 1: Preparation of 6-fluoro-1,2,3,4-tetrahydroisoquinoline.

Synthesis of Intermediate 2: Preparation of 4-bromo-2,6-dimethylaniline.

Coupling and Final Amidation: Buchwald-Hartwig coupling of the two intermediates followed

by an amide coupling reaction to yield the final product.
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Stage 1: Synthesis of Intermediate 1 Stage 2: Synthesis of Intermediate 2

Stage 3: Coupling and Final Amidation

Starting Material A

6-fluoro-1,2,3,4-tetrahydroisoquinoline

Multi-step synthesis

Buchwald-Hartwig Coupling

Starting Material C
(2,6-dimethylaniline)

4-bromo-2,6-dimethylaniline

Bromination

4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylaniline

Amide Coupling

C562-1101

3,3-dimethylbutanoyl chloride
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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